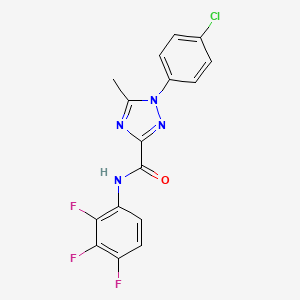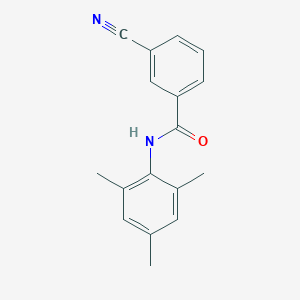
1-(benzenesulfonyl)-N-(3-cyclohexyloxypropyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(benzenesulfonyl)-N-(3-cyclohexyloxypropyl)piperidine-4-carboxamide (CP-122,721) is a chemical compound that belongs to the class of piperidine carboxamides. It is a selective antagonist of the neuropeptide Y (NPY) Y2 receptor and has been found to have potential therapeutic applications in the treatment of obesity, diabetes, and cardiovascular diseases.
Mecanismo De Acción
The mechanism of action of 1-(benzenesulfonyl)-N-(3-cyclohexyloxypropyl)piperidine-4-carboxamide involves the selective blockade of the NPY Y2 receptor, which is predominantly expressed in the hypothalamus and plays a key role in regulating food intake and energy metabolism. NPY is a neuropeptide that stimulates food intake and energy storage through activation of the NPY Y1 and Y5 receptors. 1-(benzenesulfonyl)-N-(3-cyclohexyloxypropyl)piperidine-4-carboxamide selectively blocks the NPY Y2 receptor, which is thought to inhibit the orexigenic effects of NPY and promote satiety and energy expenditure.
Biochemical and Physiological Effects:
1-(benzenesulfonyl)-N-(3-cyclohexyloxypropyl)piperidine-4-carboxamide has been found to have a range of biochemical and physiological effects, including reducing food intake and body weight, improving glucose tolerance and insulin sensitivity, lowering blood pressure, and improving endothelial function. These effects are thought to be mediated by the selective blockade of the NPY Y2 receptor, which regulates food intake, energy metabolism, and cardiovascular function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(benzenesulfonyl)-N-(3-cyclohexyloxypropyl)piperidine-4-carboxamide in lab experiments include its high selectivity for the NPY Y2 receptor, its ability to reduce food intake and body weight, and its potential therapeutic applications in the treatment of obesity, diabetes, and cardiovascular diseases. The limitations of using 1-(benzenesulfonyl)-N-(3-cyclohexyloxypropyl)piperidine-4-carboxamide in lab experiments include its potential toxicity and side effects, the need for careful dosing and monitoring, and the need for further research to elucidate its long-term safety and efficacy.
Direcciones Futuras
There are several future directions for research on 1-(benzenesulfonyl)-N-(3-cyclohexyloxypropyl)piperidine-4-carboxamide, including further studies on its mechanism of action, its potential therapeutic applications in the treatment of obesity, diabetes, and cardiovascular diseases, and its long-term safety and efficacy. Other future directions include the development of novel NPY Y2 receptor antagonists with improved selectivity, potency, and safety profiles, and the use of 1-(benzenesulfonyl)-N-(3-cyclohexyloxypropyl)piperidine-4-carboxamide as a tool for studying the role of the NPY Y2 receptor in regulating food intake, energy metabolism, and cardiovascular function.
Conclusion:
In conclusion, 1-(benzenesulfonyl)-N-(3-cyclohexyloxypropyl)piperidine-4-carboxamide is a selective antagonist of the NPY Y2 receptor with potential therapeutic applications in the treatment of obesity, diabetes, and cardiovascular diseases. Its mechanism of action involves the selective blockade of the NPY Y2 receptor, which regulates food intake, energy metabolism, and cardiovascular function. 1-(benzenesulfonyl)-N-(3-cyclohexyloxypropyl)piperidine-4-carboxamide has been found to have a range of biochemical and physiological effects, including reducing food intake and body weight, improving glucose tolerance and insulin sensitivity, lowering blood pressure, and improving endothelial function. While there are limitations to using 1-(benzenesulfonyl)-N-(3-cyclohexyloxypropyl)piperidine-4-carboxamide in lab experiments, there are also several future directions for research on this compound, including further studies on its mechanism of action, its potential therapeutic applications, and the development of novel NPY Y2 receptor antagonists.
Métodos De Síntesis
The synthesis of 1-(benzenesulfonyl)-N-(3-cyclohexyloxypropyl)piperidine-4-carboxamide involves the reaction of 1-(benzenesulfonyl)piperidine-4-carboxylic acid with 3-cyclohexyloxypropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is purified through column chromatography to obtain 1-(benzenesulfonyl)-N-(3-cyclohexyloxypropyl)piperidine-4-carboxamide as a white powder.
Aplicaciones Científicas De Investigación
1-(benzenesulfonyl)-N-(3-cyclohexyloxypropyl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of obesity, diabetes, and cardiovascular diseases. It has been found to selectively block the NPY Y2 receptor, which plays a crucial role in regulating food intake, energy metabolism, and blood pressure. 1-(benzenesulfonyl)-N-(3-cyclohexyloxypropyl)piperidine-4-carboxamide has been shown to reduce food intake and body weight in animal models of obesity and to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It has also been found to lower blood pressure and improve endothelial function in animal models of hypertension.
Propiedades
IUPAC Name |
1-(benzenesulfonyl)-N-(3-cyclohexyloxypropyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O4S/c24-21(22-14-7-17-27-19-8-3-1-4-9-19)18-12-15-23(16-13-18)28(25,26)20-10-5-2-6-11-20/h2,5-6,10-11,18-19H,1,3-4,7-9,12-17H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLISOIWIDWAKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCCCNC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(benzenesulfonyl)-N-(3-cyclohexyloxypropyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,2-dioxo-2lambda6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)-N-(propan-2-ylcarbamoyl)acetamide](/img/structure/B7477148.png)
![[2-(4-Fluoroanilino)-2-oxoethyl] 5-nitrothiophene-2-carboxylate](/img/structure/B7477155.png)
![7-Methyl-4-[[1-(4-methylphenyl)tetrazol-5-yl]sulfanylmethyl]chromen-2-one](/img/structure/B7477170.png)
![1-ethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzotriazole-5-carboxamide](/img/structure/B7477176.png)

![1-[3-(1H-indol-3-yl)propanoyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B7477190.png)
![2-[(Furan-2-ylmethyl)amino]-2-oxoethyl 2-chlorobenzoate](/img/structure/B7477199.png)
![[2-Oxo-2-(thiophen-2-ylmethylamino)ethyl] 2,4-dihydroxybenzoate](/img/structure/B7477205.png)


![Ethyl 4-[4-[(3,4-difluorophenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7477245.png)
![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]-N-methylbenzamide](/img/structure/B7477250.png)
![3-(carbamoylamino)-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B7477251.png)
![2-(5-chloro-2-methoxyanilino)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B7477261.png)